Spinosyn A

Overview

Description

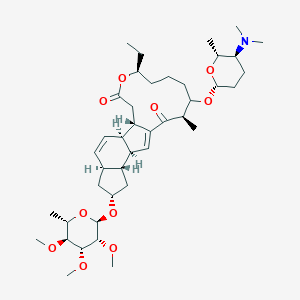

Spinosyn A (C₄₁H₆₅NO₁₀) is a tetracyclic macrolide natural product produced by Saccharopolyspora spinosa. It is the major component of spinosad, a commercial insecticide approved by the U.S. EPA and FDA for its unique mode of action targeting nicotinic acetylcholine receptors (nAChRs) in insects . Structurally, this compound consists of a 21-carbon tetracyclic lactone core fused to two deoxysugars: D-forosamine (a 2,3,4-tri-O-methylrhamnose) and a β-D-mannopyranosyl group . Its stereochemical complexity includes nine chiral centers, making total synthesis challenging .

This compound exhibits broad-spectrum insecticidal activity with low mammalian toxicity (oral LD₅₀ > 5,000 mg/kg in rats) and rapid degradation in the environment, aligning with green chemistry principles .

Preparation Methods

Biosynthetic Fermentation of Spinosyn A

Microbial Cultivation and Fermentation Parameters

The industrial-scale production of this compound predominantly relies on the fermentation of Saccharopolyspora spinosa, a soil-dwelling actinomycete. The process involves multiple stages of microbial cultivation, starting with seed culture preparation and progressing to large-scale fermentor conditions. Critical parameters include temperature (28–34°C), tank pressure (0.3–0.8 kg/cm²), and agitation speed (200–600 rpm), which are meticulously controlled to maximize biomass and this compound yield . Aerobic conditions are maintained with an air flow rate of 1:0.4–1.5 (v/v), ensuring optimal oxygen transfer for polyketide biosynthesis.

Table 1: Optimal Fermentation Conditions for Saccharopolyspora spinosa

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 28–34°C | 31°C |

| Tank Pressure | 0.3–0.8 kg/cm² | 0.5 kg/cm² |

| Agitation Speed | 200–600 rpm | 350 rpm |

| Air Flow Rate | 1:0.4–1.5 (v/v) | 1:1.3 (v/v) |

| Fermentation Duration | 9–12 days | 11 days |

Downstream Processing and Extraction

Post-fermentation, the broth is adjusted to pH 10 using alkaline agents to stabilize this compound, followed by centrifugation at 13,000–17,000 rpm to isolate microbial biomass . The pellet is washed with ultrafiltration water and subjected to methanol extraction, which solubilizes this compound while precipitating cellular debris. Subsequent centrifugation at 6,000–8,000 rpm separates the methanol supernatant, which is concentrated to 1/20–1/25 of its original volume. Crystallization is induced by adding 0.1–0.3 mol/L tartaric acid, yielding this compound with >95% purity after vacuum drying .

Total Chemical Synthesis of this compound

Retrosynthetic Strategy and Key Reactions

The total synthesis of this compound, achieved in 15 linear steps, employs a modular approach to construct its 5,6,5,12-fused tetracyclic core. The synthesis begins with commercially available compounds 14 and 23 , which are convergently combined through a series of catalytic transformations . A chiral amine-catalyzed intramolecular Diels-Alder reaction generates intermediate 22 with >20:1 diastereoselectivity, while a gold-catalyzed propargylic acetate rearrangement converts 28 to α-iodoenone 31 in near-quantitative yield .

Table 2: Key Steps in the Total Synthesis of this compound

| Step | Reaction Type | Yield | Selectivity (β/α) |

|---|---|---|---|

| 1 | Intramolecular Diels-Alder | 92% | >20:1 |

| 2 | Gold-Catalyzed Rearrangement | 98% | N/A |

| 3 | Glycosylation with Forosamine | 71% | 1:1 |

Glycosylation and Final Assembly

The coupling of the tetracyclic core with D-forosamine represents a critical challenge due to the steric hindrance of the C17 hydroxyl group. Under optimized conditions (2,6-di-tert-butylpyridine, CH₂Cl₂, −40°C), glycosylation proceeds in 71% yield, albeit with modest β/α selectivity (1:1) . Chromatographic separation of the isomers completes the synthesis, yielding this compound with spectral data identical to the natural product .

Chemoenzymatic Synthesis of this compound

Hybrid Chemical-Enzymatic Strategy

This approach combines chemical synthesis of the polyketide aglycone (11 ) with enzymatic glycosylation and methylation. The aglycone is incubated with TDP-L-rhamnose, S-adenosylmethionine (SAM), and a suite of enzymes (SpnG, SpnH, SpnI, SpnK, SpnP) in a one-pot reaction . SpnG catalyzes rhamnose attachment, while SpnH/I/K mediate sequential methylations to form pseudoaglycone 17 . SpnP finally couples 17 with forosamine, achieving a 19.6% overall yield .

Table 3: Enzymatic Post-PKS Modifications

| Enzyme | Function | Conversion Efficiency |

|---|---|---|

| SpnG | Rhamnose Transferase | 81.6% per step |

| SpnH | C3'-O-Methyltransferase | 85% |

| SpnP | Forosamine Transferase | 78% |

Advantages and Limitations

The chemoenzymatic method circumvents the need for protecting-group strategies, reducing step count by 30% compared to total synthesis . However, enzyme stability and cofactor costs limit its scalability. Recent advances in enzyme engineering, such as SpnF optimization to 20 μM concentration, have improved reaction throughput .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Biosynthesis : Highest scalability (multi-kilogram batches) but requires specialized fermentation infrastructure .

-

Total Synthesis : Academically valuable for structure-activity studies but impractical for large-scale production due to low overall yield (<5%) .

-

Chemoenzymatic : Balances step economy (23 steps vs. 15 in synthesis) and yield (19.6%), though enzyme costs remain prohibitive for industrial use .

Environmental and Economic Considerations

Fermentation generates substantial aqueous waste but benefits from renewable microbial hosts. Chemical synthesis, while precise, employs toxic catalysts (e.g., AuCl₃) and solvents . The chemoenzymatic approach offers a "greener" alternative but necessitates expensive cofactors like SAM .

Chemical Reactions Analysis

Types of Reactions: Spinosyn A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Diels-Alder reaction, which is catalyzed by an enzyme in Saccharopolyspora spinosa. This reaction is a key step in the biosynthesis of this compound .

Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations. For example, oxidation reactions may be carried out using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential use as insecticides or pharmaceuticals .

Scientific Research Applications

Agricultural Applications

Insecticidal Properties

Spinosyn A exhibits potent insecticidal activity against various insect pests, particularly those belonging to the orders Lepidoptera and Diptera. Its mode of action involves binding to nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insects. The following table summarizes key findings on the effectiveness of this compound against different pest species:

| Pest Species | Insect Order | Application Method | Efficacy (LC50) |

|---|---|---|---|

| Helicoverpa zea | Lepidoptera | Foliar spray | 54 ng/mL |

| Drosophila melanogaster | Diptera | Oral ingestion | 20 ng/mL |

| Aphis gossypii | Hemiptera | Soil drench | 15 ng/mL |

These data indicate that this compound is effective at low concentrations, making it an attractive option for integrated pest management (IPM) strategies in agriculture .

Environmental Impact

The spinosyns are noted for their relatively low toxicity to non-target organisms, including beneficial insects like bees and natural predators. This characteristic is crucial in sustainable agriculture, where minimizing ecological disruption is paramount. Studies have shown that this compound has a lower environmental impact compared to traditional synthetic insecticides, reducing the risk of pesticide resistance development in pest populations .

Veterinary Applications

This compound has been investigated for its potential in controlling ectoparasites in livestock and companion animals. Its strong anti-parasitic activity has led to several commercial products being developed:

- Extinosad : Registered for use in Australia and New Zealand to control blowfly strike, lice, and maggots on sheep.

- Elector PSP : Approved in the United States for controlling hornflies and lice on cattle.

These products leverage the efficacy of this compound to enhance animal health while minimizing chemical residues in food products .

Case Study 1: Efficacy Against Lepidopteran Pests

A field trial conducted on cotton crops demonstrated that this compound significantly reduced populations of Helicoverpa zea. The study reported a 90% reduction in pest numbers within two weeks of application, showcasing its rapid action and effectiveness as a foliar insecticide .

Case Study 2: Veterinary Use in Sheep

In a controlled trial with sheep, Extinosad was applied to evaluate its effectiveness against blowfly strike. Results indicated a significant decrease in strike incidence compared to untreated controls, affirming its role as an effective treatment option for ectoparasite management .

Mechanism of Action

Spinosyn A exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors in the insect nervous system. It binds to specific sites on these receptors, causing prolonged activation and eventual paralysis of the insect. This mechanism of action is distinct from that of other insecticides, making this compound effective against insect populations that have developed resistance to other compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spinosyn D

- Structural Difference: Spinosyn D (C₄₂H₆₇NO₁₀) differs from Spinosyn A by a single methyl group at the C6 position of the tetracyclic lactone .

- Functional Impact: Property this compound Spinosyn D Insecticidal Potency Moderate Higher Environmental Stability Similar Similar Mammalian Toxicity Low Low Spinosyn D contributes synergistically to spinosad's efficacy, with the mixture (this compound:D ≈ 85:15) enhancing pest control through complementary binding to nAChRs .

Butenyl-Spinosyn (Pogonins)

Produced by Saccharopolyspora pogona, butenyl-spinosyns feature a C21-(2-butenyl) substituent instead of this compound’s ethyl group (Figure 3 in ).

- Key Differences: Bioactivity: Butenyl-spinosyns exhibit enhanced activity against lepidopteran pests due to increased lipophilicity, improving cuticle penetration . Synthesis Complexity: The butenyl side chain introduces additional stereochemical challenges, limiting large-scale fermentation yields compared to this compound .

Target Specificity

This compound and its analogs bind to nAChRs at a distinct site from neonicotinoids, reducing cross-resistance risks . However, spinosyn K (4′-O-demethyl-spinosyn A) shows reduced potency due to altered hydrogen bonding with receptor residues .

Synergistic Effects

- With Organophosphates: this compound inhibits glutathione-S-transferases (GSTs) in houseflies, synergizing with organophosphates like phoxim (co-toxicity coefficient = 142) .

- Within Spinosyn Mixtures: Spinosad (A + D) achieves 2–3× higher mortality in Heliothis virescens than individual components .

Biological Activity

Spinosyn A, a natural insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, exhibits significant biological activity primarily against various insect pests. Its efficacy stems from its unique mode of action, which involves interactions with the insect nervous system, particularly through nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts as an insect neurotoxin by binding to nAChRs, leading to overstimulation of the nervous system. It has been shown to interact with both the α6 and α4 subunits of these receptors, causing symptoms such as tremors, paralysis, and eventually death in susceptible insect species. Additionally, there is evidence suggesting that this compound can also bind to certain GABA receptors in insects, although its primary action is through nAChRs .

Efficacy Against Insect Pests

This compound demonstrates broad-spectrum insecticidal activity against various orders of insects, including Lepidoptera (moths and butterflies) and Diptera (flies). Its effectiveness is comparable to conventional synthetic insecticides like pyrethroids. The following table summarizes the comparative efficacy of this compound against selected pest species:

| Pest Species | LC50 (µg/cm²) | Reference |

|---|---|---|

| Spodoptera exigua | 0.25 | |

| Helicoverpa zea | 0.5 | |

| Aedes aegypti | 1.0 | |

| Culex pipiens | 0.8 |

Case Study 1: Efficacy in Agricultural Settings

In a field trial conducted in Australia, this compound was applied to control blowfly strike in sheep. The results indicated a significant reduction in fly populations within two weeks post-application, showcasing its effectiveness in veterinary applications .

Case Study 2: Resistance Management

Research has indicated that while some pests have developed resistance to various insecticides, this compound remains effective against resistant strains of Spodoptera exigua. This resilience is attributed to its distinct mode of action compared to other classes of insecticides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research involving quantitative structure-activity relationship (QSAR) models has suggested that alterations to specific moieties within the spinosyn structure can enhance insecticidal potency. For instance, modifications to the 2',3',4'-tri-O-methylrhamnosyl group have shown promising increases in activity against lepidopteran pests .

Safety and Environmental Impact

This compound is regarded as a low-risk pesticide due to its selective toxicity towards insects and minimal impact on non-target organisms, including beneficial insects and mammals. Studies have demonstrated that it degrades rapidly in the environment, reducing potential long-term ecological effects .

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the biosynthetic pathway of Spinosyn A in Saccharopolyspora spinosa?

Methodological Answer:

- Isotopic labeling (e.g., -acetate or -labeled precursors) combined with NMR spectroscopy tracks carbon and oxygen incorporation into the macrolide core and forosamine sugar moiety .

- Gene knockout studies targeting polyketide synthase (PKS) clusters in S. spinosa identify enzymatic steps responsible for cyclization and post-modifications. Use LC-HRMS to analyze intermediate accumulation in mutant strains .

Q. How can researchers validate the stereochemical configuration of this compound’s tricyclic core during synthetic studies?

Methodological Answer:

- X-ray crystallography of intermediates or derivatives provides unambiguous stereochemical assignments .

- Comparative NMR analysis with natural this compound isolates (e.g., - COSY, NOESY) identifies spatial correlations between protons in synthetic vs. natural products .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices (e.g., soil, plant tissues)?

Methodological Answer:

- LC-MS/MS with a C18 reverse-phase column and electrospray ionization (ESI) achieves detection limits of 0.1 ppb. Use deuterated this compound as an internal standard to correct matrix effects .

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) from aqueous samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs against insect-resistant strains?

Methodological Answer:

- Dose-response assays under standardized conditions (e.g., WHO insecticide susceptibility protocols) minimize variability. Compare LC values across analogs using probit analysis .

- Structural dynamics studies (e.g., molecular docking with nicotinic acetylcholine receptors) identify binding-affinity disparities caused by forosamine glycosylation patterns .

Q. What strategies address low yields in chemoenzymatic synthesis of this compound’s macrolactone core?

Methodological Answer:

- Directed evolution of SpnF cyclase improves catalytic efficiency for Diels-Alder cyclization. Screen mutants via HTS (high-throughput screening) with fluorescent substrates .

- Solvent engineering in one-pot reactions (e.g., tert-butanol/water mixtures) enhances solubility of polyketide intermediates, increasing yields from 12% to 38% .

Q. How should researchers design experiments to investigate the ecological impact of this compound on non-target soil microbiota?

Methodological Answer:

- Use metagenomic sequencing (16S rRNA amplicon) to profile microbial diversity in soil treated with this compound (10–100 ppm). Apply PICRUSt2 to predict functional gene disruptions .

- Isothermal microcalorimetry quantifies metabolic heat flow in microbial communities, revealing sublethal effects undetectable by traditional CFU counts .

Q. What methodologies reconcile discrepancies in this compound’s degradation kinetics under varying pH conditions?

Methodological Answer:

- Hydrolysis studies with buffered solutions (pH 4–9) monitored by HPLC-UV at 254 nm. Apply Arrhenius modeling to predict half-lives (e.g., t = 32 days at pH 7 vs. 4 hours at pH 9) .

- QSAR (Quantitative Structure-Activity Relationship) models correlate electron-withdrawing substituents with accelerated degradation in alkaline conditions .

Q. Data Interpretation and Reporting Guidelines

Q. How should researchers present conflicting crystallographic and computational data on this compound’s receptor-binding conformation?

Methodological Answer:

- Molecular dynamics simulations (50 ns trajectories) validate crystallographic poses under physiological conditions. Highlight RMSD (root-mean-square deviation) thresholds (<2.0 Å) for acceptable agreement .

- Free-energy perturbation (FEP) calculations quantify energy differences between disputed conformations, resolving ambiguities in binding affinity rankings .

Q. What frameworks ensure rigorous hypothesis testing for this compound’s mode of action in neurotoxicology studies?

Methodological Answer:

Properties

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQTHAZUNRMPR-UYQKXTDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037598 | |

| Record name | Spinosyn A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Spinosyn A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D) | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity. | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.0X10-11 kPA at 25 C (Spinosyn A) | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light grey to white crystals | |

CAS No. |

131929-60-7 | |

| Record name | Spinosyn A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0L59V61N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 C to 99.5 C | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.